molecular formula C10H19F3N2 B13957470 N-((1-(trifluoromethyl)piperidin-2-yl)methyl)propan-2-amine

N-((1-(trifluoromethyl)piperidin-2-yl)methyl)propan-2-amine

Cat. No.: B13957470
M. Wt: 224.27 g/mol
InChI Key: HRKLIQHQVQHJAE-UHFFFAOYSA-N
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Description

N-((1-(trifluoromethyl)piperidin-2-yl)methyl)propan-2-amine is a synthetic organic compound that features a piperidine ring substituted with a trifluoromethyl group and a propan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(trifluoromethyl)piperidin-2-yl)methyl)propan-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and selectivity are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-((1-(trifluoromethyl)piperidin-2-yl)methyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the amine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((1-(trifluoromethyl)piperidin-2-yl)methyl)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-(trifluoromethyl)piperidin-2-yl)methyl)propan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to significant biological effects . The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-(trifluoromethyl)piperidin-2-yl)methyl)propan-2-amine is unique due to the combination of the piperidine ring and the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C10H19F3N2

Molecular Weight

224.27 g/mol

IUPAC Name

N-[[1-(trifluoromethyl)piperidin-2-yl]methyl]propan-2-amine

InChI

InChI=1S/C10H19F3N2/c1-8(2)14-7-9-5-3-4-6-15(9)10(11,12)13/h8-9,14H,3-7H2,1-2H3

InChI Key

HRKLIQHQVQHJAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1CCCCN1C(F)(F)F

Origin of Product

United States

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